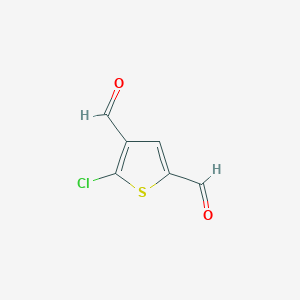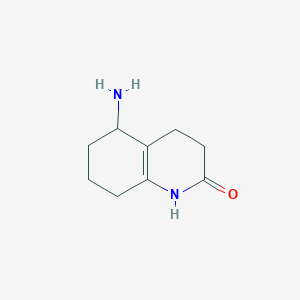
(1-Methylindolin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylindolin-6-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylindolin-6-yl)boronic acid typically involves the borylation of indole derivatives. . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (1-Methylindolin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other substituted indoles.
Scientific Research Applications
(1-Methylindolin-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methylindolin-6-yl)boronic acid involves its interaction with various molecular targets. In the context of Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The boronic acid group can also interact with diols and other nucleophiles, forming stable complexes that can be used in sensing and separation applications .
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of an indole group.
Indole-3-boronic acid: Similar to (1-Methylindolin-6-yl)boronic acid but without the methyl group on the indole ring.
Uniqueness: this compound is unique due to the presence of the methyl group on the indole ring, which can influence its reactivity and binding properties. This structural feature can enhance its utility in specific applications, such as the development of selective probes and catalysts .
Properties
Molecular Formula |
C9H12BNO2 |
|---|---|
Molecular Weight |
177.01 g/mol |
IUPAC Name |
(1-methyl-2,3-dihydroindol-6-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-3,6,12-13H,4-5H2,1H3 |
InChI Key |
FQBCKCHIZGCDJM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CCN2C)C=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



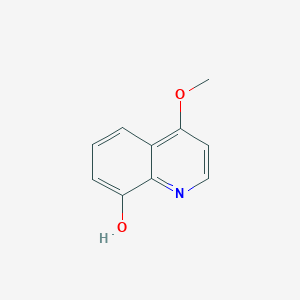

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)
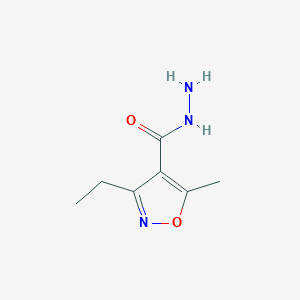

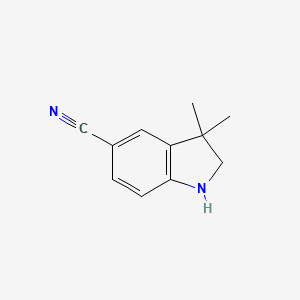
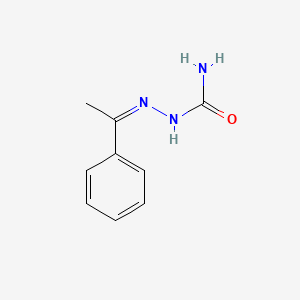
![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)
